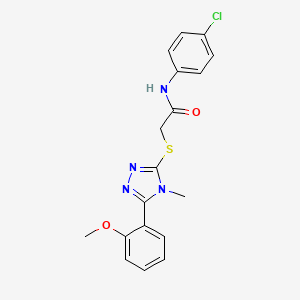

N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

This compound belongs to the 1,2,4-triazole acetamide class, characterized by a triazole core substituted with methyl and aryl groups, linked to an acetamide moiety via a thioether bridge. The 4-chlorophenyl group at the acetamide nitrogen and the 2-methoxyphenyl group at the triazole’s 5-position define its structural uniqueness.

Properties

Molecular Formula |

C18H17ClN4O2S |

|---|---|

Molecular Weight |

388.9 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C18H17ClN4O2S/c1-23-17(14-5-3-4-6-15(14)25-2)21-22-18(23)26-11-16(24)20-13-9-7-12(19)8-10-13/h3-10H,11H2,1-2H3,(H,20,24) |

InChI Key |

XWPSQZGWKVZVND-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely adopted method involves cyclizing thiosemicarbazide derivatives under acidic or basic conditions. For example, 3-((4-methoxyphenyl)amino)propanehydrazide can react with phenyl isothiocyanate to form a thiosemicarbazide intermediate, which undergoes cyclization in the presence of potassium hydroxide (KOH) and carbon disulfide (CS₂). This reaction typically proceeds at reflux temperatures (80–100°C) in ethanol or dimethylformamide (DMF), yielding triazolethione derivatives. The ¹³C-NMR spectrum of such intermediates shows characteristic signals for thiocarbonyl groups at 180–181 ppm.

Deamination of Amino-Triazole Precursors

Alternative routes involve deaminating amino-substituted triazoles using hypophosphorous acid (H₃PO₂) and sodium nitrite (NaNO₂). For instance, 4-amino-5-((4-methoxybenzyl)methyl)-1,2,4-triazole can be deaminated to generate a reactive triazole intermediate, which is subsequently functionalized at the 3-position. This method ensures high regioselectivity for introducing substituents like chlorophenyl groups.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-Bromoacetamide | DMF | RT | 4–6 h | 81% |

| NaH | Ethanol | Reflux | 6 h | 75% |

Functionalization of the Acetamide Moiety

The N-(4-chlorophenyl)acetamide group is incorporated through:

Hydrazine-Mediated Coupling

Hydrazine hydrate (NH₂NH₂·H₂O) reacts with ester precursors to form acetohydrazides, which are subsequently acylated. For instance, ethyl 2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is treated with 80% hydrazine hydrate in methanol, yielding the corresponding hydrazide. This intermediate is then acylated with 4-chlorophenyl isocyanate to form the final acetamide derivative.

Key Spectral Data:

-

¹H-NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.65–7.12 (m, 8H, Ar-H), 4.52 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃), 2.24 (s, 3H, CH₃).

Optimization and Challenges

Solvent and Base Selection

Purification Techniques

-

Recrystallization: Chloroform/hexane mixtures yield high-purity crystals.

-

Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) resolves regioisomers.

Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

Substitution: Various halides, bases, and acids depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its ability to participate in multiple types of chemical reactions makes it an essential compound for synthetic chemists.

Biology

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi.

- Antifungal Properties: The triazole moiety is particularly significant for its antifungal activity, making it relevant in the development of antifungal agents.

- Anticancer Potential: Preliminary research indicates that this compound may inhibit the proliferation of cancer cells, suggesting its potential as a therapeutic agent in oncology.

Medicine

In medicinal chemistry, this compound is being explored as a drug candidate for various diseases. Its interactions with specific biological targets may lead to the development of new therapies for conditions such as cancer and infections caused by resistant pathogens.

Industry

The compound finds applications in industrial chemistry as well. It is utilized in the formulation of new materials and serves as a precursor for synthesizing industrial chemicals. Its unique properties make it suitable for various applications in material science.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Studies:

-

Anticancer Research:

- In vitro studies on breast cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects at micromolar concentrations. The mechanism was further elucidated through molecular docking studies which revealed strong binding affinities to target proteins involved in cell cycle regulation .

- Material Science Applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

Interfering with DNA or RNA synthesis: Inhibiting the growth and proliferation of microorganisms or cancer cells.

Disrupting cellular membranes: Leading to cell death or inhibition of cell function.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring’s substituents significantly influence physicochemical properties and biological interactions. Below is a comparative analysis:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxyphenyl group (electron-donating) contrasts with VUAA1’s pyridinyl (electron-withdrawing), which is critical for Orco activation .

- Bulkiness : Compounds with bulky substituents (e.g., isobutylphenyl in ) may hinder receptor binding compared to smaller groups like methoxy or methyl.

Modifications in the Acetamide Moiety

The acetamide’s N-aryl group and thioether linkage are pivotal for activity.

Key Observations :

- Chlorophenyl vs. Other Halogenated Groups : The target’s 4-chlorophenyl group balances lipophilicity and steric effects, whereas bromo or dichloro substituents () may increase toxicity.

- Dual Thioether Groups : ’s compound has two thioether bonds, which might confer redox sensitivity or metabolic instability compared to the target’s single thioether.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. Key steps include:

Cyclocondensation : Reaction of thiosemicarbazide derivatives with carboxylic acids or esters to form the 1,2,4-triazole ring .

Thioether linkage : Coupling the triazole intermediate with a chlorophenyl acetamide moiety via nucleophilic substitution, often using bases like triethylamine in solvents such as dioxane or ethanol .

Purification : Recrystallization from ethanol-DMF mixtures to achieve high purity (>95%) .

Critical parameters: Temperature (20–25°C for chloroacetyl chloride addition), pH control during coupling, and solvent choice (e.g., dichloromethane for polar intermediates) .

Q. How is the structural integrity of this compound validated in academic research?

- Answer : Characterization relies on:

NMR spectroscopy : and NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .

Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

X-ray crystallography : Resolves 3D conformation, including dihedral angles between triazole and chlorophenyl groups .

Advanced Research Questions

Q. What strategies are employed to optimize bioactivity through structure-activity relationship (SAR) studies?

- Answer : SAR modifications focus on:

Triazole substituents : Introducing electron-withdrawing groups (e.g., -Cl, -CF) enhances antimicrobial activity .

Thioacetamide linker : Replacing sulfur with oxygen reduces potency, indicating the thioether’s role in target binding .

Methoxyphenyl group : Methyl-to-ethoxy substitution improves solubility without compromising anticancer activity (IC values <10 μM in HepG2 cells) .

Methodology: Parallel synthesis of analogs followed by in vitro assays (e.g., MTT for cytotoxicity) .

Q. How can computational tools elucidate the compound’s mechanism of action?

- Answer :

Molecular docking : Predicts binding to kinase domains (e.g., EGFR tyrosine kinase) with binding energies ≤−8.5 kcal/mol .

DFT calculations : Analyzes charge distribution, identifying the triazole sulfur and acetamide carbonyl as reactive sites for electrophilic interactions .

ADMET prediction : Software like SwissADME evaluates pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .

Q. How do researchers address contradictions in biological activity data across studies?

- Answer : Discrepancies (e.g., variable IC values) are resolved by:

Standardized assays : Repeating tests under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

Purity verification : HPLC (>99% purity) eliminates confounding effects of synthetic byproducts .

Target profiling : Broad-spectrum screening (e.g., NCI-60 panel) identifies off-target interactions that may explain divergent results .

Methodological Considerations

Q. What experimental design principles apply to stability studies of this compound?

- Answer : Stability is assessed via:

Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C indicates thermal robustness) .

pH-dependent hydrolysis : Incubation in buffers (pH 1–13) with LC-MS monitoring to identify degradation products (e.g., triazole ring cleavage at pH <2) .

Light exposure tests : UV-Vis spectroscopy tracks photodegradation rates (λ~270 nm) .

Q. Which analytical techniques are critical for resolving synthetic byproducts?

- Answer :

2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations to distinguish regioisomers .

High-resolution mass spectrometry (HRMS) : Detects trace impurities (e.g., des-methyl variants with mass shifts of −14 Da) .

Preparative HPLC : Isolates byproducts for individual bioactivity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.